molecular formula C6H7F3N2O2 B13455081 2-{[3-(trifluoromethyl)-1H-pyrazol-4-yl]oxy}ethan-1-ol

2-{[3-(trifluoromethyl)-1H-pyrazol-4-yl]oxy}ethan-1-ol

Cat. No.: B13455081
M. Wt: 196.13 g/mol
InChI Key: UMCQOCZGDIIAQC-UHFFFAOYSA-N
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Description

2-{[3-(trifluoromethyl)-1H-pyrazol-4-yl]oxy}ethan-1-ol is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is further connected to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[3-(trifluoromethyl)-1H-pyrazol-4-yl]oxy}ethan-1-ol typically involves the reaction of a suitable pyrazole derivative with a trifluoromethylating agent. One common method includes the use of trifluoromethyl iodide in the presence of a base to introduce the trifluoromethyl group onto the pyrazole ring. The resulting intermediate is then reacted with ethylene oxide to form the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 2-{[3-(trifluoromethyl)-1H-pyrazol-4-yl]oxy}ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is often employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include trifluoromethyl-substituted pyrazole derivatives, aldehydes, carboxylic acids, and various substituted ethan-1-ol derivatives .

Scientific Research Applications

2-{[3-(trifluoromethyl)-1H-pyrazol-4-yl]oxy}ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[3-(trifluoromethyl)-1H-pyrazol-4-yl]oxy}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by increasing its lipophilicity and electronic effects. This leads to stronger interactions with hydrophobic pockets and active sites within the target molecules, thereby modulating their activity .

Comparison with Similar Compounds

    Trifluoromethane: A simple trifluoromethyl compound used in various chemical reactions.

    1,1,1-Trifluoroethane: Another trifluoromethyl compound with applications in refrigeration and as a blowing agent.

    Hexafluoroacetone: A trifluoromethyl-containing compound used in organic synthesis.

Uniqueness: 2-{[3-(trifluoromethyl)-1H-pyrazol-4-yl]oxy}ethan-1-ol stands out due to its combination of a trifluoromethyl group and a pyrazole ring, which imparts unique chemical and biological properties. This makes it a versatile compound with a wide range of applications in various fields .

Properties

Molecular Formula

C6H7F3N2O2

Molecular Weight

196.13 g/mol

IUPAC Name

2-[[5-(trifluoromethyl)-1H-pyrazol-4-yl]oxy]ethanol

InChI

InChI=1S/C6H7F3N2O2/c7-6(8,9)5-4(3-10-11-5)13-2-1-12/h3,12H,1-2H2,(H,10,11)

InChI Key

UMCQOCZGDIIAQC-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=C1OCCO)C(F)(F)F

Origin of Product

United States

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